N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical property space

This pyrazolyl benzenesulfonamide incorporates a 4,4-difluorocyclohexyl N-substituent that confers enhanced metabolic stability via C–F bond resistance to CYP450 oxidation and conformational rigidity for improved target binding. With XLogP3 2.8 and TPSA 72.4 Ų, it occupies a distinct ADME space from celecoxib (XLogP3 3.89, TPSA 85.84 Ų), potentially enabling superior tumor penetration and reduced plasma protein binding. Ideal for hCA IX/XII selectivity profiling, crystallographic fragment screening, and expanding pyrazolyl benzenesulfonamide SAR beyond COX-2 targets. Generic substitution with non-fluorinated or mono-fluorinated analogs is scientifically unsound without de novo validation.

Molecular Formula C15H17F2N3O2S
Molecular Weight 341.38
CAS No. 2034517-00-3
Cat. No. B2849739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS2034517-00-3
Molecular FormulaC15H17F2N3O2S
Molecular Weight341.38
Structural Identifiers
SMILESC1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F
InChIInChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2
InChIKeyJYDOTFKVUKCZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2034517-00-3): Procurement-Relevant Chemical Identity and Scaffold Context


N-(4,4-Difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2034517-00-3) is a synthetic sulfonamide derivative belonging to the pyrazolyl benzenesulfonamide class—the same pharmacophore framework that yielded the marketed selective COX-2 inhibitor celecoxib [1]. The compound incorporates a 4,4-difluorocyclohexyl substituent at the sulfonamide nitrogen, a motif widely employed in medicinal chemistry to enhance metabolic stability and conformational rigidity [2]. Computed physicochemical properties include a molecular weight of 341.38 g·mol⁻¹, calculated lipophilicity (XLogP3) of 2.8, topological polar surface area (TPSA) of 72.4 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [3]. This compound is currently offered as a research-grade chemical by multiple commercial suppliers, with typical purity specifications of 95% [3].

Why N-(4,4-Difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Cannot Be Generically Substituted: The 4,4-Difluorocyclohexyl Differentiation Hypothesis


Within the pyrazolyl benzenesulfonamide class, the N-substituent on the sulfonamide nitrogen is a critical determinant of lipophilicity, metabolic stability, target binding conformation, and ultimately biological selectivity [1]. The 4,4-difluorocyclohexyl group present in this compound is not a simple bioisostere of cyclohexyl or 4-fluorocyclohexyl. The geminal difluoro substitution at the 4-position electronically polarizes the cyclohexane ring, lowers the energy barrier for chair-to-chair interconversion relative to non-fluorinated analogs, and alters the preferred conformational ensemble accessible for target engagement [2]. Consequently, the compound's physicochemical profile—XLogP3 of 2.8 versus 3.89 for celecoxib [3]—and TPSA of 72.4 Ų occupy a distinct property space that cannot be replicated by simple alkyl or mono-fluorinated cyclohexyl analogs. Generic substitution with an in-class compound bearing a different N-substituent would yield an unpredictable shift in potency, isoform selectivity, metabolic half-life, and off-target liability, rendering such substitution scientifically unsound without de novo experimental validation.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide: Comparator-Anchored Procurement Rationale


Lipophilicity Modulation vs. Celecoxib: XLogP3 Reduction of 1.09 Log Units Expands Property Space for Non-COX-2 Target Classes

The target compound exhibits a computed XLogP3 of 2.8, which is 1.09 log units lower than celecoxib (XLogP3 = 3.89), the prototypical pyrazolyl benzenesulfonamide COX-2 inhibitor [1][2]. This reduction in lipophilicity moves the compound closer to the optimal drug-like lipophilicity range (LogP 1–3) and away from the elevated lipophilicity zone (LogP > 3.5) associated with increased promiscuity, hERG liability, and poor aqueous solubility [3]. The 4,4-difluorocyclohexyl substituent achieves this modulation without introducing additional hydrogen bond donors or acceptors that would penalize membrane permeability.

Lipophilicity Drug-likeness Physicochemical property space

Topological Polar Surface Area (TPSA) Differentiation: 72.4 Ų vs. Celecoxib's 85.84 Ų Predicts Superior Passive Permeability

The target compound's computed TPSA of 72.4 Ų is 13.44 Ų lower than celecoxib's TPSA of 85.84 Ų [1][2]. According to established TPSA-based models, compounds with TPSA < 75 Ų are predicted to have high intestinal absorption and blood-brain barrier penetration, whereas TPSA > 80 Ų is associated with progressively restricted CNS entry [3]. The 4,4-difluorocyclohexyl group contributes to this TPSA reduction by replacing the trifluoromethylphenyl moiety of celecoxib with a compact, non-aromatic substituent that adds minimal polar surface area.

Membrane permeability Blood-brain barrier penetration ADME prediction

Class-Level Antileishmanial Activity: Pyrazolyl Benzenesulfonamide Scaffold Demonstrates IC50 of 0.059–0.070 mM with Selectivity Over Pentamidine

Although no direct antileishmanial data are yet published for the target compound itself, the pyrazolyl benzenesulfonamide scaffold from which it is derived has demonstrated reproducible in vitro activity against Leishmania infantum and L. amazonensis. In a peer-reviewed study, compound 3b (a 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative with an N-benzyl substituent) exhibited an IC50 of 0.059 mM against L. infantum promastigotes, comparable to pentamidine (IC50 = 0.062 mM), but with a superior selectivity index (SI = 2.44 vs. 0.87 for pentamidine) derived from lower murine peritoneal cell cytotoxicity (CC50 = 0.144 mM vs. 0.054 mM for pentamidine) [1]. The 4,4-difluorocyclohexyl substituent on the target compound is expected to further modulate lipophilicity and metabolic stability relative to the benzyl-substituted analog 3b. Other in-class compounds lacking the pyrazol-1-yl-benzenesulfonamide core (e.g., 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles) were inactive (IC50 > 0.500 mM), confirming that the pyrazolyl benzenesulfonamide scaffold is essential for antileishmanial activity within this chemotype space [1].

Antileishmanial Neglected tropical diseases Leishmania infantum

Conformational Pre-organization by 4,4-Difluorocyclohexyl: Reduced Chair-Flipping Energy Relative to Non-Fluorinated Cyclohexyl Analogs

The geminal difluoro substitution at the 4-position of the cyclohexyl ring introduces a stereoelectronic effect that stabilizes a preferred chair conformation and reduces the energetic barrier for conformational interconversion compared to non-fluorinated cyclohexyl [1]. In the 4,4-difluorocyclohexyl system, the fluorine atoms adopt axial orientations in the lowest-energy chair conformer, which minimizes 1,3-diaxial steric interactions while maintaining the sulfonamide nitrogen in an equatorial orientation optimal for hydrogen bonding [2]. By contrast, a non-fluorinated N-cyclohexyl analog would exhibit higher chair-flipping entropy and populate a broader ensemble of conformations, potentially reducing the fraction of binding-competent conformers and lowering target affinity. This conformational pre-organization is a documented advantage of the 4,4-difluorocyclohexyl motif exploited in multiple drug discovery campaigns, including the NaV1.8 inhibitor program [3].

Conformational analysis Fluorine chemistry Structure-based drug design

Recommended Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Based on Differentiated Property Profile


Hit-to-Lead Optimization in Carbonic Anhydrase IX/XII Inhibitor Programs (Cancer Therapeutics)

The pyrazolyl benzenesulfonamide scaffold has demonstrated nanomolar inhibitory potency against the cancer-associated carbonic anhydrase isoforms hCA IX (KI range 13.0–82.1 nM) and hCA XII (KI range 5.8–62.0 nM) in structure-activity relationship studies [1]. The target compound's XLogP3 of 2.8 and TPSA of 72.4 Ų [2] position it in a favorable ADME space distinct from celecoxib (XLogP3 = 3.89, TPSA = 85.84 Ų), potentially enabling better tumor penetration and reduced plasma protein binding. Procurement of this compound enables exploration of the 4,4-difluorocyclohexyl substituent as a modulator of hCA IX/XII isoform selectivity within a validated zinc-binding sulfonamide pharmacophore.

Antileishmanial Drug Discovery: Next-Generation Scaffold with Improved Selectivity Index Potential

The core 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold has produced compounds with equipotent antileishmanial activity to pentamidine (IC50 ~0.059–0.070 mM) but with 2.8-fold superior selectivity index (SI = 2.44 vs. 0.87) in peer-reviewed studies [3]. The 4,4-difluorocyclohexyl substituent on the target compound is expected to enhance metabolic stability—a key limitation of first-generation benzyl-substituted analogs—through the well-established resistance of C–F bonds to cytochrome P450-mediated oxidative metabolism [4]. This compound represents a logical procurement choice for medicinal chemistry teams seeking to improve upon the pharmacokinetic limitations of published antileishmanial pyrazolyl benzenesulfonamides while retaining the validated core scaffold.

Fragment-Based and Structure-Based Drug Design Leveraging Conformational Pre-organization

The 4,4-difluorocyclohexyl group provides a conformationally constrained N-substituent that reduces the entropic penalty of target binding relative to flexible alkyl or non-fluorinated cyclohexyl analogs [5]. This property makes the compound a valuable tool compound for crystallographic fragment screening and co-crystallization studies, where conformational homogeneity can improve electron density resolution and facilitate unambiguous binding mode determination. The compound's moderate lipophilicity (XLogP3 = 2.8) and favorable TPSA (72.4 Ų) also make it suitable for biophysical assay formats (SPR, ITC, MST) where non-specific binding of highly lipophilic compounds is a common source of assay interference [2].

COX-2-Independent Anti-Inflammatory Screening: Diversification Beyond the Celecoxib Chemotype

Celecoxib-derived pyrazolyl benzenesulfonamides have been optimized almost exclusively for COX-2 selectivity, with typical IC50 values for COX-2 in the sub-micromolar range (celecoxib COX-2 IC50 = 0.04 μM) and COX-1/COX-2 selectivity ratios exceeding 375 [6]. The target compound's divergent physicochemical profile (ΔXLogP3 = −1.09, ΔTPSA = −13.44 Ų vs. celecoxib) suggests it may exhibit a substantially different biological target profile. Procurement of this compound is strategically justified for screening against non-COX anti-inflammatory targets (e.g., 5-LOX, mPGES-1, NF-κB pathway components) where the celecoxib scaffold has shown limited or no activity, thereby expanding the druggable space accessible to the pyrazolyl benzenesulfonamide chemotype.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.